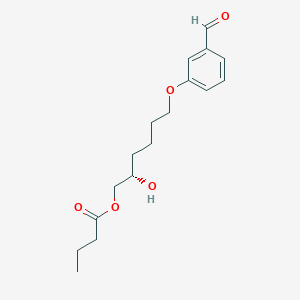

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate is an organic compound with the molecular formula C17H24O5 This compound is characterized by the presence of a formyl group attached to a phenoxy ring, a hydroxyhexyl chain, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-formylphenol with a suitable hydroxyhexyl derivative under esterification conditions. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 3-carboxyphenoxy derivatives.

Reduction: Formation of 3-hydroxyphenoxy derivatives.

Substitution: Formation of nitro or halogenated phenoxy derivatives.

Scientific Research Applications

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the phenoxy ring may interact with hydrophobic pockets in biological molecules, influencing their function. The hydroxyhexyl chain and butanoate ester contribute to the compound’s solubility and bioavailability, facilitating its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate: Similar structure but with an acetate ester instead of butanoate.

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl propanoate: Similar structure but with a propanoate ester instead of butanoate.

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl pentanoate: Similar structure but with a pentanoate ester instead of butanoate.

Uniqueness

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butanoate ester enhances its lipophilicity compared to shorter-chain esters, potentially influencing its pharmacokinetic properties and making it a valuable compound for various applications.

Biological Activity

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate is a complex organic compound with a unique structural configuration that has garnered interest in medicinal chemistry and materials science. The compound features several functional groups, including a butanoate group, a phenoxy group with a formyl substituent, and a hydroxyhexyl moiety, which suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C25H40O5, with a molecular weight of approximately 420.6 g/mol. The presence of various functional groups enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C25H40O5 |

| Molecular Weight | 420.6 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Hydrogen Bonding : The hydroxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, derivatives containing phenolic groups have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress .

Anticancer Potential

A study demonstrated that phenolic compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .

Study on Antioxidant Activity

A comparative study evaluated the antioxidant capacity of several phenolic compounds, including derivatives of this compound. Results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting their potential use in preventing oxidative damage in biological systems .

Anticancer Efficacy Assessment

In vitro assays on human cancer cell lines showed that this compound exhibited selective cytotoxicity. The compound was found to induce apoptosis in breast cancer cells while sparing normal fibroblast cells, highlighting its potential for targeted cancer therapy .

Properties

CAS No. |

918531-68-7 |

|---|---|

Molecular Formula |

C17H24O5 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

[(2S)-6-(3-formylphenoxy)-2-hydroxyhexyl] butanoate |

InChI |

InChI=1S/C17H24O5/c1-2-6-17(20)22-13-15(19)8-3-4-10-21-16-9-5-7-14(11-16)12-18/h5,7,9,11-12,15,19H,2-4,6,8,10,13H2,1H3/t15-/m0/s1 |

InChI Key |

LADAIWCUPXWTRS-HNNXBMFYSA-N |

Isomeric SMILES |

CCCC(=O)OC[C@H](CCCCOC1=CC=CC(=C1)C=O)O |

Canonical SMILES |

CCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.